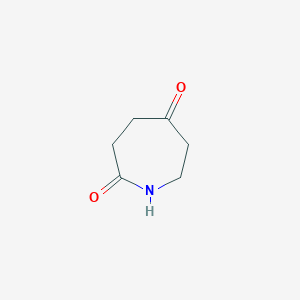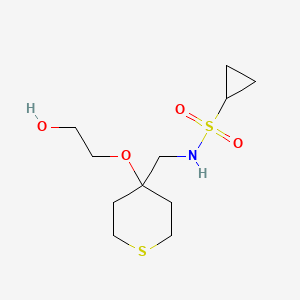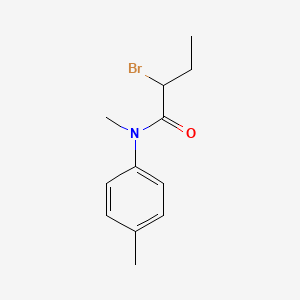![molecular formula C16H17BrFN3O B2773975 2-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine CAS No. 2380097-05-0](/img/structure/B2773975.png)
2-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound is a small molecule that is synthesized in the laboratory and has been found to have a range of biological and physiological effects. In
Mechanism of Action
The mechanism of action of 2-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins involved in cell growth and division. This compound has been shown to selectively target cancer cells, leading to cell cycle arrest and apoptosis. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
2-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine has been found to have a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. Additionally, this compound has been found to have a low toxicity profile, making it suitable for use in scientific research.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine in lab experiments is its potent inhibitory effect on cancer cell growth. This makes it a promising candidate for the development of new cancer therapies. Additionally, this compound has a low toxicity profile, making it suitable for use in animal models and potentially in human clinical trials. However, one limitation of using this compound is its high cost and limited availability, which may restrict its use in certain research settings.
Future Directions
There are several future directions for the use of 2-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine in scientific research. One area of interest is in the development of new cancer therapies, as this compound has shown promising results in inhibiting the growth of cancer cells. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to explore its potential use in the treatment of other diseases, such as viral infections and neurological disorders. Finally, efforts are needed to optimize the synthesis of this compound to improve its yield and reduce its cost, making it more accessible for use in scientific research.
Synthesis Methods
The synthesis of 2-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine involves multiple steps, including the reaction of 2-bromobenzylamine with 4-piperidone to form 1-[(2-bromophenyl)methyl]piperidin-4-one. This intermediate compound is then reacted with 5-fluoropyrimidine-2,4-dione in the presence of a base to form the final product. The synthesis of this compound has been optimized to ensure high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
2-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine has been found to have a range of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to have a potent inhibitory effect on the growth of cancer cells in vitro, and further studies are underway to explore its potential as a therapeutic agent. Additionally, this compound has been found to have activity against a range of other diseases, including viral infections and neurological disorders.
properties
IUPAC Name |
2-[1-[(2-bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFN3O/c17-15-4-2-1-3-12(15)11-21-7-5-14(6-8-21)22-16-19-9-13(18)10-20-16/h1-4,9-10,14H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSULDFELQLYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)CC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-Phenyl-1H-imidazol-5-yl)ethyl]but-2-ynamide](/img/structure/B2773899.png)
![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2773900.png)


![5-Methyl-2-[[1-(3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2773903.png)






